3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridazine ring, with a chlorine atom attached to the triazole ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively. By inhibiting these targets, this compound can potentially halt the growth and spread of cancer cells .
Mode of Action
This compound interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases . This binding inhibits the kinase activity, leading to a decrease in downstream signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival, growth, and angiogenesis . The inhibition of these pathways leads to a decrease in cell proliferation and angiogenesis, thereby potentially slowing the growth and spread of cancer cells .
Pharmacokinetics
The ADME properties of this compound are characterized by high gastrointestinal absorption and blood-brain barrier permeability . The compound also shows no inhibitory activity against major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions . These properties contribute to the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induce late apoptosis of A549 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity can be influenced by the presence of certain functional groups in its structure . Additionally, the compound’s stability can be affected by conditions that may cause it to degrade or form dust
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridazine with nitriles in the presence of copper and zinc catalysts. This process includes a tandem C-N addition followed by an intramolecular oxidative N-N bond formation . Another approach involves the use of N,N-dimethylaminoformamide dimethyl acetal (DMFDMA) and hydroxylamine hydrochloride to form intermediate compounds, which are then cyclized to yield the desired triazolopyridazine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cycloaddition: The triazole ring can engage in cycloaddition reactions, forming complex fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Copper and Zinc Catalysts: For oxidative cycloaddition reactions.
Hydroxylamine Hydrochloride: For the formation of intermediate compounds in synthetic routes.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridazines, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of anti-asthmatic and anticancer research.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: Its derivatives have been investigated for their biological activities, including enzyme inhibition and antimicrobial properties.
Comparison with Similar Compounds
3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also feature a triazole ring fused with another heterocycle and exhibit diverse biological activities.
1,2,3-Triazolopyrimidines: These compounds share a similar triazole ring but are fused with a pyrimidine ring instead of a pyridazine ring.
The uniqueness of this compound lies in its specific ring fusion and the presence of the chlorine atom, which can significantly influence its reactivity and biological properties.
Properties
IUPAC Name |
3-chloro-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWWYWGHZHRRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363047 | |
Record name | 3-chloro-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33050-36-1 | |
Record name | 3-Chloro-1,2,4-triazolo[4,3-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33050-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-chloro-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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